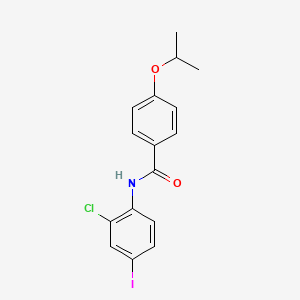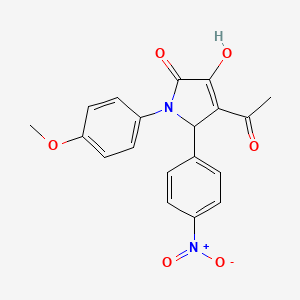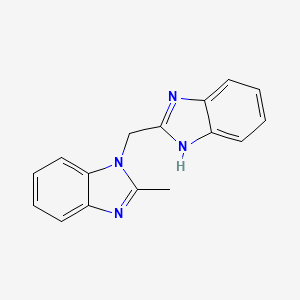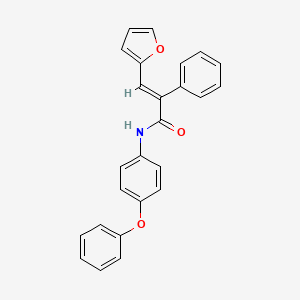![molecular formula C20H26O5 B5189292 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5189292.png)
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its complex structure, which includes multiple ether linkages and a benzene ring substituted with methoxy and ethoxy groups.
Vorbereitungsmethoden
The synthesis of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps of etherification and substitution reactions. The general synthetic route includes:
Etherification: The initial step involves the formation of the ether linkages. This can be achieved by reacting 4-ethoxyphenol with ethylene oxide under basic conditions to form 4-ethoxyphenoxyethanol.
Further Etherification: The intermediate 4-ethoxyphenoxyethanol is then reacted with another equivalent of ethylene oxide to form 4-ethoxyphenoxyethoxyethanol.
Final Etherification: The final ether linkage is formed by reacting 4-ethoxyphenoxyethoxyethanol with 2-methoxy-4-methylphenol under basic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy and ethoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ether linkages to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The major products formed depend on the position of substitution on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of ethers and the effects of multiple ether linkages on chemical properties.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the synthesis of advanced materials, including polymers and surfactants, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages and aromatic ring allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds such as:
1-Chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.
2,4-Dichloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene: This compound has two chlorine substituents on the benzene ring, which can significantly alter its chemical reactivity and biological activity.
1,3-Dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene: Another similar compound with chlorine substituents at different positions on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of ether linkages and substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-4-23-17-6-8-18(9-7-17)24-13-11-22-12-14-25-19-10-5-16(2)15-20(19)21-3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYIAAUVBSPAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5189230.png)



![3-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5189255.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189265.png)
![2-chloro-N-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5189273.png)
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-chlorobenzamide](/img/structure/B5189280.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5189298.png)
![methyl 4-[(E)-[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate](/img/structure/B5189303.png)
![3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine](/img/structure/B5189307.png)
![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5189313.png)
![4-[(4-bromophenyl)amino]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B5189321.png)
